Eszopiclone D8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

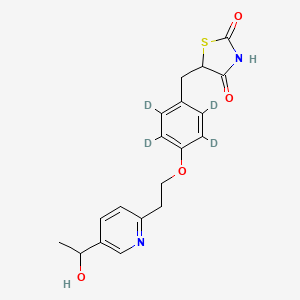

Eszopiclone, also known by the brand name Lunesta, is a sedative used to treat insomnia . It belongs to the group of medicines called central nervous system (CNS) depressants, which slow down the nervous system . Eszopiclone causes relaxation to help you fall asleep and stay asleep .

Molecular Structure Analysis

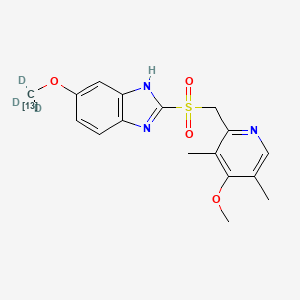

Eszopiclone has the molecular formula C17H17ClN6O3 . It is the active stereoisomer of zopiclone, belonging to the class of drugs known as cyclopyrrolones . The (S)-zopiclone has a relatively higher affinity and accounts for much of the action of racemic zopiclone .Chemical Reactions Analysis

The electrochemical oxidation of zopiclone, a compound related to eszopiclone, has been studied. N-Desmethyl zopiclone and zopiclone N-oxide have been reported as products of enzymatic metabolism of the drug .Physical And Chemical Properties Analysis

Eszopiclone has an average mass of 388.808 Da and a monoisotopic mass of 388.105072 Da . It has a density of 1.5±0.1 g/cm3, a boiling point of 580.7±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C .Applications De Recherche Scientifique

Efficacy and Safety in Insomnia Treatment

Eszopiclone has been extensively studied for its efficacy and safety in the treatment of insomnia. Studies have demonstrated that eszopiclone significantly improves sleep latency, total sleep time, and sleep efficiency in patients with primary insomnia. Notably, a 6-week study revealed that eszopiclone 3 mg led to better polysomnographic measures of sleep and patient-reported sleep quality without evidence of tolerance or rebound insomnia (Zammit et al., 2004). Furthermore, a 6-month randomized, double-blind study confirmed the long-term efficacy of eszopiclone, showing significant improvements in various components of insomnia and patient ratings of daytime function (Krystal et al., 2003).

Impact on Sleep and Quality of Life

Research indicates that eszopiclone has a positive impact on sleep quality, quality of life, and work limitations. A study with primary insomnia patients reported that 6 months of eszopiclone treatment improved patient-reported sleep measures and reduced global insomnia severity, enhancing quality of life and reducing work limitations (Walsh et al., 2007).

Neurogenic Effects

Eszopiclone has been shown to have pro-neurogenic effects in the adult dentate gyrus, a part of the hippocampus. Research on rats indicated that eszopiclone administration increased the survival of newborn cells in the dentate gyrus, most of which exhibited a neuronal phenotype (Methippara et al., 2010).

Co-Administration with Antidepressants

The combination of eszopiclone with antidepressants like fluoxetine has been studied for its effects on insomnia coexisting with major depressive disorder (MDD). This combination was found to be well tolerated and associated with rapid and substantial sleep improvement, faster onset of antidepressant response, and greater magnitude of the antidepressant effect (Fava et al., 2006).

Enhancement of Memory in Schizophrenia

A study investigated the effect of eszopiclone on sleep spindles and memory consolidation in schizophrenia. Eszopiclone increased sleep spindles and correlated with overnight motor sequence task improvement, suggesting a potential role in addressing cognitive deficits in schizophrenia (Wamsley et al., 2013).

Stimulation of the Hypothalamo-Pituitary-Adrenal Axis

Research has shown that eszopiclone can stimulate the hypothalamo-pituitary-adrenal axis in rats, indicating a potential difference in its pharmacological effects compared to other sedative/hypnotic agents (Pechnick et al., 2011).

Impact on the Central Nervous System

Eszopiclone's effects on subcortical wake- and sleep-active neuronal populations were explored, revealing that it may induce sleep without requiring activation of GABAergic sleep-regulatory neurons in the preoptic hypothalamus. It was found to suppress hypocretin neurons in the lateral hypothalamus, which could be a mechanism underlying its sleep-promoting effects (Kumar et al., 2011).

Safety And Hazards

Eszopiclone may cause a severe allergic reaction . Some people using this medicine have engaged in activity while not fully awake and later had no memory of it . Serious injury or death could occur if you walk or drive while you are not fully awake . It may also cause serious side effects such as anxiety, depression, aggression, agitation, memory problems, unusual thoughts or behavior, thoughts of hurting yourself, or confusion, hallucinations .

Propriétés

Numéro CAS |

1093385-24-0 |

|---|---|

Nom du produit |

Eszopiclone D8 |

Formule moléculaire |

C17H9D8ClN6O3 |

Poids moléculaire |

396.86 |

Apparence |

White Solid |

melting_point |

197-200 °C |

Pureté |

0.95 |

Numéros CAS associés |

138729-47-2 (unlabelled) |

Synonymes |

[(9S)-8-(5-Chloropyridin-2-yl)-7-oxo-2,5,8-triazabicyclo[4.3.0]nona-1,3,5-trien-9-yl]4-methylpiperazine-d8-1-carboxylate; Lunesta-d8; (S)-zopiclone-d8 |

Étiquette |

Zopiclone Impurities |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602701.png)